4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

Fluorescence sensing Mesoporous silica Silver ion detection

Procure 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde (CAS 51751-34-9) for its essential C3-formyl handle. This unique bifunctional coumarin enables covalent immobilization on mesoporous silica for Ag+/Al3+/Zn2+ fluorescent sensors (detection limits as low as 1.82×10⁻⁸ M), and serves as the key starting material for enamine anticancer agents (IC50 1.12 µM). Generic 4-hydroxycoumarin lacks this aldehyde and cannot substitute. Ensure ≥95% purity for reliable Schiff base condensation, metal coordination, and heterocyclic library synthesis. Verify ambient shipping and cool, dry storage conditions.

Molecular Formula C10H6O4
Molecular Weight 190.15 g/mol
CAS No. 51751-34-9
Cat. No. B1449596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
CAS51751-34-9
Molecular FormulaC10H6O4
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)O
InChIInChI=1S/C10H6O4/c11-5-7-9(12)6-3-1-2-4-8(6)14-10(7)13/h1-5,12H
InChIKeyWNIIGYLAWCFYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde (CAS 51751-34-9) — A Multifunctional Coumarin Aldehyde for Sensing, Anticancer, and Coordination Chemistry Research


4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde, also known as 3-formyl-4-hydroxycoumarin, is a bifunctional coumarin derivative (C10H6O4, MW 190.15) possessing a reactive aldehyde at the C3 position and an enolic hydroxyl at C4 . This unique substitution pattern distinguishes it from the parent 4-hydroxycoumarin scaffold, enabling distinct reactivity profiles in Schiff base formation, coordination chemistry, and the construction of heterocyclic libraries [1].

Why 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde (CAS 51751-34-9) Cannot Be Replaced by Simple 4-Hydroxycoumarin or Other Common Analogs


Generic substitution with unsubstituted 4-hydroxycoumarin (CAS 1076-38-6) or other C3-unfunctionalized analogs is not feasible for applications requiring a reactive aldehyde handle. The C3-formyl group of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde is essential for its core value propositions: it serves as the anchoring point for immobilization onto mesoporous silica supports [1], acts as the condensation site for generating Schiff base fluorescent probes [2], and provides a coordination site for metal complexation [3]. Without this aldehyde, the resulting materials exhibit fundamentally different fluorescence behavior, selectivity profiles, or lack the capacity for covalent functionalization altogether.

Quantitative Differentiation of 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde (CAS 51751-34-9) Relative to Key Comparators


Fluorescence Sensor Immobilization: Detection Limit for Ag+ Ions Using SBA-15 Functionalized with 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde

When 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde is covalently immobilized onto mesoporous silica SBA-15 to yield the chemosensor SBA-Pr-NHC, it exhibits selective fluorescence enhancement for Ag+ ions in aqueous media with a detection limit of 2.4 × 10−5 M. This performance is directly attributable to the presence of the formyl group enabling surface attachment; unfunctionalized 4-hydroxycoumarin cannot be stably anchored to the silica surface in the same manner [1].

Fluorescence sensing Mesoporous silica Silver ion detection

Schiff Base Probe LR for Dual Al3+/Zn2+ Detection: Quantitative Detection Limits and Response Times

Condensation of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde with 2-hydroxybenzohydrazide produces the Schiff base probe LR. This probe exhibits distinct detection limits for Al3+ (1.82 × 10−8 M) and Zn2+ (8.32 × 10−7 M), with response times of 3 minutes and 10 seconds, respectively, in DMSO/H2O (9:1 v/v). The probe functions across a broad pH range (5.0–10.0) and enables naked-eye detection under UV light (365 nm). Unsubstituted 4-hydroxycoumarin cannot form this imine-based probe architecture, and probes derived from other aldehydes may exhibit altered selectivity or sensitivity [1].

Fluorescent probe Aluminum detection Zinc detection

Antitumor Activity of 3-Formyl-4-hydroxycoumarin-Derived Enamines: IC50 Comparison Against Vinblastine

Enamine derivatives synthesized from 3-formyl-4-hydroxycoumarin (the target compound) were evaluated for cytotoxicity. Compound 4g, a specific enamine derivative, exhibited an IC50 of 1.12 ± 0.2 µM, which compares favorably to the standard chemotherapeutic vinblastine (IC50 7.5 ± 0.6 µM). This represents an approximately 6.7-fold improvement in potency. The parent 4-hydroxycoumarin scaffold lacking the C3-formyl group cannot undergo this enamine-forming condensation, underscoring the synthetic indispensability of the aldehyde functionality [1].

Anticancer Enamine derivatives Cytotoxicity

Metal Complexation Versatility: Mono- and Binuclear Complexes with Transition Metals

Condensation of 3-formyl-4-hydroxycoumarin with oxalyldihydrazide yields a hydrazone Schiff base ligand capable of coordinating Co(II), Ni(II), Cu(II), VO(IV), and Fe(III) in 1:1 or 2:1 (M:L) ratios to form mono- or binuclear complexes as keto or enol isomers. The complexes exhibit mild antibacterial and antifungal activities. In contrast, 4-hydroxycoumarin alone does not provide the imine coordination site and cannot access this family of polynuclear transition metal complexes [1].

Coordination chemistry Schiff base ligands Transition metal complexes

Synthetic Entry to Heterocyclic Libraries: Pyrazoles, Isoxazoles, and Pyranobenzopyrans

4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde serves as a versatile building block for constructing diverse heterocyclic systems. Condensation with triacetic acid lactone, 5,5-dimethylcyclohexan-1,3-dione, or 3-methyl-1-phenyl-5-pyrazolone in refluxing ethanol yields pyranobenzopyrans, tetrahydropyranocoumarins, and methylidine-bis-pyrazoles. Further derivatization provides pyrazoles and isoxazoles. These products are structurally inaccessible from 4-hydroxycoumarin alone, as the C3-aldehyde is the key reactive center for all these cyclocondensations [1][2].

Heterocyclic synthesis Medicinal chemistry Building block

Antioxidant Activity Context: Structural Features Associated with Enhanced Radical Scavenging

While direct antioxidant data for the target compound itself is limited in the primary literature, a comprehensive study of 18 4-hydroxycoumarin derivatives established key structure-activity relationships. Compounds with C6 substitutions, such as 4-hydroxy-6-methoxy-2H-chromen-2-one (IC50 = 0.05 mM), outperformed both BHT (IC50 = 0.58 mM) and ascorbic acid (IC50 = 0.06 mM) in DPPH radical scavenging assays. The target compound, bearing a C3-formyl group rather than a C6 substituent, occupies a distinct position in the SAR landscape. Its procurement enables the generation of derivatives that can explore how C3 functionalization modulates antioxidant capacity relative to C6-substituted analogs [1].

Antioxidant DPPH assay Structure-activity relationship

Recommended Research and Industrial Application Scenarios for 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde (CAS 51751-34-9)


Fabrication of Covalent Fluorescent Chemosensors for Heavy Metal Detection in Aqueous Environmental Samples

Researchers developing silica-based fluorescent sensors for Ag+, Al3+, or Zn2+ should procure this compound as the essential fluorophore precursor. Its C3-formyl group enables covalent immobilization onto mesoporous silica (SBA-15) or condensation with hydrazides to generate Schiff base probes. The resulting sensors achieve detection limits as low as 1.82 × 10−8 M for Al3+ and 2.4 × 10−5 M for Ag+, with rapid response times suitable for field-deployable test strips [1][2].

Synthesis of Antitumor Enamine Libraries via Condensation with Primary Amines

Medicinal chemistry groups pursuing coumarin-based anticancer agents should utilize this aldehyde-functionalized coumarin as the key starting material for enamine synthesis. Condensation with appropriate amines yields enamine derivatives that have demonstrated IC50 values as low as 1.12 µM against cancer cell lines—outperforming vinblastine (IC50 7.5 µM) by approximately 6.7-fold [3].

Preparation of Polynuclear Transition Metal Complexes for Bioinorganic and Catalytic Studies

Coordination chemists seeking to prepare hydrazone Schiff base ligands capable of binding Co(II), Ni(II), Cu(II), VO(IV), and Fe(III) in mono- or binuclear geometries should procure this compound. Condensation with oxalyldihydrazide yields an ONO-domain ligand that supports varied coordination numbers and geometries (octahedral, tetrahedral, square planar, square pyramidal), enabling systematic studies of structure-property relationships in transition metal complexes [4].

Construction of Fused Heterocyclic Libraries for Drug Discovery Screening

Organic and medicinal chemists building screening libraries of coumarin-fused heterocycles should use this compound as a versatile building block. It undergoes cyclocondensation with diverse nucleophiles (triacetic acid lactone, dimedone, pyrazolones) to afford pyrano[3,2-c]benzopyran-diones, tetrahydropyrano[3,2-c]coumarins, pyrazoles, isoxazoles, and oxadiazinoindolinones—scaffolds not accessible from 4-hydroxycoumarin [5][6].

Technical Documentation Hub

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